molecular formula C25H31N3O3S2 B15109570 N-[(2Z)-3-hexyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

N-[(2Z)-3-hexyl-4-[3-(morpholin-4-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline

Cat. No.: B15109570
M. Wt: 485.7 g/mol
InChI Key: FSTLFFKTOLXNME-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a hexyl group at position 3, a 3-(morpholin-4-ylsulfonyl)phenyl group at position 4, and an aniline-derived imine at position 2. The (2Z)-configuration stabilizes the imine moiety, critical for maintaining structural integrity in biological environments .

Properties

Molecular Formula

C25H31N3O3S2

Molecular Weight

485.7 g/mol

IUPAC Name

3-hexyl-4-(3-morpholin-4-ylsulfonylphenyl)-N-phenyl-1,3-thiazol-2-imine

InChI

InChI=1S/C25H31N3O3S2/c1-2-3-4-8-14-28-24(20-32-25(28)26-22-11-6-5-7-12-22)21-10-9-13-23(19-21)33(29,30)27-15-17-31-18-16-27/h5-7,9-13,19-20H,2-4,8,14-18H2,1H3

InChI Key

FSTLFFKTOLXNME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Thiazol-2(3H)-ylideneaniline Family

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Evidence ID Substituents (Thiazole Positions) Sulfonyl Group Molecular Weight (g/mol) Predicted Properties (e.g., LogP, Solubility)
Target Compound 3-hexyl, 4-(3-morpholinosulfonylphenyl) Morpholine-4-sulfonyl ~485–527* High lipophilicity (hexyl chain), moderate solubility (polar sulfonyl)
(2Z)-4-[3-(Azepane-1-sulfonyl)phenyl]-3-(2-methoxyethyl) analog 3-(2-methoxyethyl), 4-(3-azepanesulfonylphenyl) Azepane-1-sulfonyl 495.62 Lower LogP (due to methoxyethyl), enhanced solubility
(2Z)-4-(4-Chlorophenyl)-3-(furan-2-ylmethyl) analog 3-(furan-2-ylmethyl), 4-(4-chlorophenyl) None ~370 High rigidity (aromatic chlorophenyl), reduced solubility
N-(3-benzyl-5-(4-fluorophenyl)thiazol-2-ylidene)aniline 3-benzyl, 5-(4-fluorophenyl) None ~350 Moderate LogP (fluorophenyl), potential π-π interactions
N-[(2Z)-3-(3-methoxypropyl)-4-{3-[(4-methylpiperidin-1-yl)sulfonyl]phenyl} analog 3-(3-methoxypropyl), 4-(4-methylpiperidine sulfonyl) 4-Methylpiperidine sulfonyl 485.66–526.71 Balanced LogP (methoxypropyl), improved metabolic stability

*Molecular weight estimated from analogs in .

Key Structural and Functional Differences

  • Sulfonyl Group Variations: The morpholine sulfonyl group in the target compound (electron-rich, polar) contrasts with azepane sulfonyl (larger ring, increased steric bulk) and 4-methylpiperidine sulfonyl (enhanced basicity) . These differences affect receptor binding and solubility.
  • Alkyl/Aryl Substituents: The hexyl chain in the target compound likely increases lipophilicity compared to shorter chains (e.g., methoxyethyl in or benzyl in ), impacting pharmacokinetic profiles.
  • Methoxypropyl () and morpholinylethyl () substituents balance polarity and steric bulk, optimizing bioavailability.

Physicochemical Predictions

  • Acid Dissociation Constant (pKa) : Predicted pKa values for sulfonamide-containing analogs range from 6.26 (piperidine sulfonyl, ) to ~7.0 (morpholine sulfonyl), influencing ionization at physiological pH.
  • Boiling Point/Density : High boiling points (~683°C for ) and densities (~1.31 g/cm³) suggest thermal stability and solid-state packing efficiency.

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